Boc-(R)-alpha-(4-biphenylmethyl)-proline
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Overview
Description
Boc-®-alpha-(4-biphenylmethyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an alpha position substituted with a 4-biphenylmethyl group, and the ®-configuration, indicating its stereochemistry. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-alpha-(4-biphenylmethyl)-proline typically involves the following steps:
Protection of Proline: The proline is first protected with a Boc group to prevent unwanted reactions at the amino group.
Alkylation: The protected proline is then subjected to alkylation with 4-biphenylmethyl bromide under basic conditions to introduce the biphenylmethyl group at the alpha position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Boc-®-alpha-(4-biphenylmethyl)-proline in high purity.
Industrial Production Methods
Industrial production of Boc-®-alpha-(4-biphenylmethyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Boc-®-alpha-(4-biphenylmethyl)-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenylmethyl group or the proline ring.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected or modified proline derivatives.
Scientific Research Applications
Boc-®-alpha-(4-biphenylmethyl)-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is employed in studies involving protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Boc-®-alpha-(4-biphenylmethyl)-proline is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Boc-®-alpha-(4-biphenylmethyl)-proline involves its interaction with molecular targets such as enzymes and receptors. The biphenylmethyl group enhances binding affinity and specificity, while the proline ring provides structural rigidity. The Boc group protects the amino group during synthesis but can be removed to expose the active site for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-®-alpha-(4-biphenylmethyl)-glycine: Similar structure but with glycine instead of proline.
Boc-®-alpha-(4-biphenylmethyl)-alanine: Contains alanine instead of proline.
Boc-®-alpha-(4-biphenylmethyl)-valine: Features valine in place of proline.
Uniqueness
Boc-®-alpha-(4-biphenylmethyl)-proline is unique due to the presence of the proline ring, which imparts conformational constraints and enhances the compound’s stability and binding properties. This makes it particularly valuable in the synthesis of cyclic peptides and in applications requiring high specificity and stability.
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEMRGCBNUYVIW-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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